

Z-FY-CHO: A Technical Guide for Investigating Lysosomal Function

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Compound of Interest

Compound Name: Z-FY-CHO

Cat. No.: B063994

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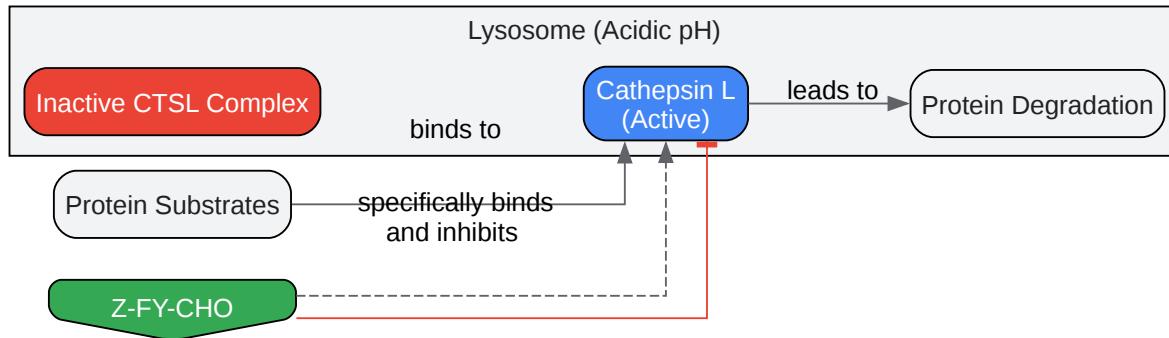
For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-FY-CHO, also known as Z-Phe-Tyr-CHO, is a potent, specific, and reversible peptidyl aldehyde inhibitor of Cathepsin L (CTSL)[1][2]. Cathepsins are a class of proteases, primarily located in lysosomes, that are essential for protein degradation and turnover[3][4][5]. Due to its high specificity for Cathepsin L, **Z-FY-CHO** serves as a critical chemical tool for elucidating the specific roles of this enzyme in various cellular processes. By inhibiting CTS defense mechanisms, researchers can probe its involvement in lysosomal physiology, autophagy, apoptosis, and its implications in pathological conditions such as cancer and neurodegenerative diseases[1][4][6]. This guide provides an in-depth overview of **Z-FY-CHO**, including its mechanism, quantitative data, experimental protocols, and its application in studying signaling pathways related to lysosomal function.

Core Mechanism of Action

Z-FY-CHO functions by specifically binding to the active site of Cathepsin L, a cysteine protease found predominantly within the acidic environment of lysosomes[2][3][7]. This inhibition prevents CTSL from cleaving its substrates, thereby disrupting downstream cellular processes that are dependent on its enzymatic activity. This targeted inhibition allows for the precise study of CTSL's contribution to lysosomal protein degradation, a key function of the lysosome[2][5]. While highly potent against CTSL, it shows significantly lower affinity for other proteases like cathepsin B and calpain II, highlighting its specificity[2].

[Click to download full resolution via product page](#)**Diagram 1:** Mechanism of Z-FY-CHO Action.

Quantitative Data

The efficacy and specificity of Z-FY-CHO have been quantified across various experimental systems. This data is crucial for designing experiments and interpreting results.

Table 1: Inhibitory Potency of Z-FY-CHO

Target Enzyme	IC ₅₀ Value	Source
Cathepsin L	0.85 nM	[2]
Cathepsin B	85.1 nM	[2]
Calpain II	184 nM	[2]

Table 2: Effective Concentrations in Experimental Models

Model System	Cell Line/Organism	Concentration Range	Application	Source
In Vitro	SH-SY5Y (Human Neuroblastoma)	10 μ M	Studying autophagy and apoptosis	[1]
In Vitro	U251 (Human Glioma)	10 μ M	Investigating radiosensitivity	[1]
In Vitro	ARCaP-M (Prostate Cancer)	1, 5, 20 μ M	Analyzing epithelial-mesenchymal transition	[8]
In Vitro	MDA-MB-468 (Breast Cancer)	1, 5, 20 μ M	Analyzing epithelial-mesenchymal transition	[7]
In Vivo	Ovariectomized Mice	2.5 - 10 mg/kg (i.p.)	Suppressing bone resorption	[1]

Key Experimental Protocols

Detailed methodologies are essential for the successful application of **Z-FY-CHO** in research.

Protocol 1: In Vitro Cell Treatment

- Preparation of Stock Solution:
 - Dissolve **Z-FY-CHO** powder in DMSO to create a stock solution (e.g., 10-20 mM). Purity should be $\geq 95\%$ by HPLC[9][10].
 - Store the stock solution in aliquots at -20°C for up to one month or -80°C for up to six months to maintain stability[1][11].
- Cell Culture and Treatment:

- Plate cells (e.g., SH-SY5Y, U251, ARCaP-M) at a desired density and allow them to adhere overnight.
- On the day of the experiment, dilute the **Z-FY-CHO** stock solution directly into the cell culture medium to achieve the final desired concentration (e.g., 1-20 μ M).
- Ensure the final DMSO concentration in the medium is non-toxic (typically <0.1%).
- Incubate the cells with **Z-FY-CHO** for the specified duration (e.g., 1 hour to 72 hours), depending on the experimental endpoint[1][8].
- Include a vehicle control (medium with the same concentration of DMSO) in all experiments.

- Downstream Analysis:
 - After incubation, harvest cells for analysis, such as Western blotting, immunofluorescence, or cell viability assays.

Protocol 2: Western Blot Analysis of Autophagy and Apoptosis Markers

- Cell Lysis:
 - Following treatment with **Z-FY-CHO**, wash cells with ice-cold PBS.
 - Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
- Protein Quantification:
 - Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Transfer:
 - Separate equal amounts of protein (e.g., 20-40 μ g) on an SDS-polyacrylamide gel.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.

- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against proteins of interest (e.g., LC3-II, p62, cleaved Caspase-3, PARP, Cathepsin L) overnight at 4°C[1][6].
 - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

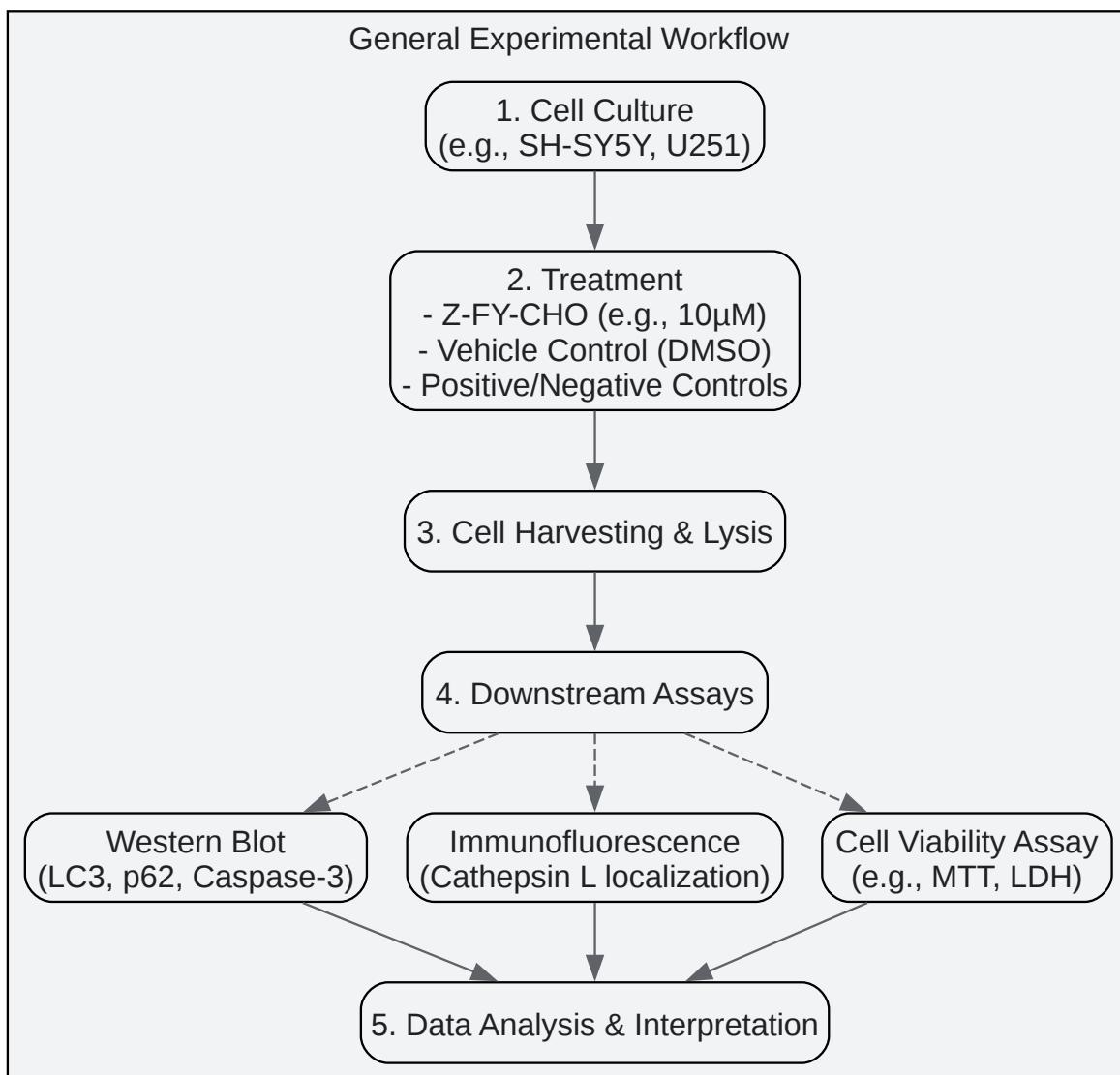
Protocol 3: In Vivo Administration

- Preparation of Working Solution:
 - This protocol yields a clear solution of ≥ 1.25 mg/mL[1].
 - To prepare a 1 mL working solution, first create a 12.5 mg/mL stock in DMSO.
 - Add 100 μ L of the DMSO stock solution to 400 μ L of PEG300 and mix thoroughly.
 - Add 50 μ L of Tween-80 and mix again.
 - Finally, add 450 μ L of saline (0.9% NaCl in ddH₂O) to bring the final volume to 1 mL[1].
 - The working solution should be prepared fresh on the day of use.
- Administration:
 - Administer the solution to the animal model (e.g., mice) via the desired route, such as intraperitoneal (i.p.) injection, at the target dose (e.g., 2.5-10 mg/kg)[1].
 - Include a vehicle control group receiving the same formulation without **Z-FY-CHO**.
- Tissue Collection and Analysis:

- At the end of the treatment period, euthanize the animals and collect tissues of interest for further analysis (e.g., histology, protein extraction).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental designs is crucial for understanding the utility of **Z-FY-CHO**.

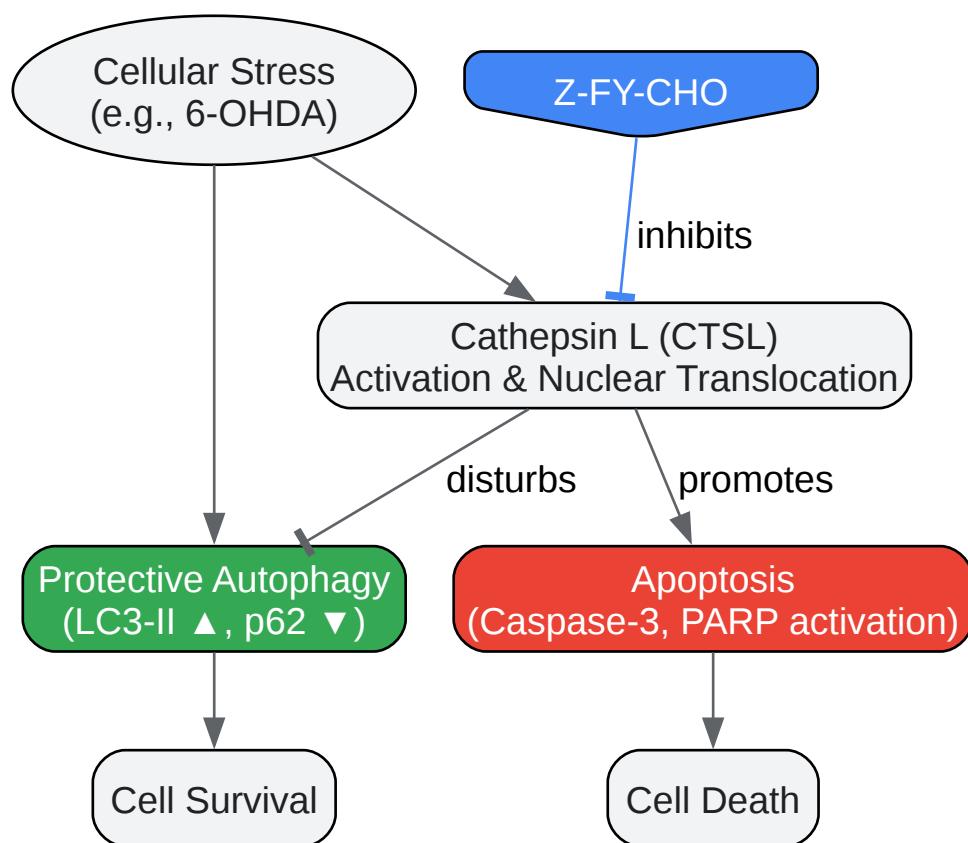


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Diagram 2: A typical experimental workflow.

Z-FY-CHO in the Autophagy-Apoptosis Axis

In models of neurodegeneration, such as SH-SY5Y cells treated with the neurotoxin 6-hydroxydopamine (6-OHDA), lysosomal function is impaired. 6-OHDA induces an increase in both protective autophagy and detrimental apoptosis. It also causes the nuclear translocation of CTSL, which appears to shift the balance from autophagy towards apoptosis. Treatment with **Z-FY-CHO** inhibits CTSL, which enhances the autophagic process (indicated by increased LC3-II and decreased p62 expression) and blocks the activation of apoptotic markers like caspase-3 and PARP^{[1][6]}. This suggests that CTSL activity is a key regulator in the switch between these two cellular fates under stress.

[Click to download full resolution via product page](#)**Diagram 3:** Role of **Z-FY-CHO** in the autophagy-apoptosis balance.

Applications in Research and Drug Development

- Neurodegenerative Diseases: As demonstrated in Parkinson's disease models, lysosomes and autophagy are central to neuronal health. **Z-FY-CHO** can be used to investigate the role of CTSL in the degradation of aggregated proteins and the regulation of cell death pathways in neurons[6].
- Cancer Research: CTSL is often upregulated in various cancers and is implicated in processes like tumor invasion and metastasis[2][4]. **Z-FY-CHO** is used to study how CTSL inhibition affects cancer cell proliferation, migration, and sensitivity to treatments like radiation[1]. For instance, inhibiting CTSL with **Z-FY-CHO** increased the radiosensitivity of human glioma cells[1]. It has also been shown to reverse the epithelial-to-mesenchymal transition (MET), a key process in cancer metastasis, by altering the subcellular location of Cathepsin L[7][8].
- Autophagy Studies: Autophagy is a fundamental cellular recycling process that relies on functional lysosomes[12][13]. Since CTSL is a key lysosomal protease, **Z-FY-CHO** is an invaluable tool for studying the final degradation steps of autophagy and the consequences of their inhibition.
- Drug Development: Understanding the specific roles of cathepsins is crucial for developing targeted therapies. **Z-FY-CHO** can be used as a reference compound in screening assays to identify new, more potent, or more specific CTSL inhibitors for therapeutic use[4].

Conclusion

Z-FY-CHO is a highly specific and potent inhibitor of Cathepsin L, making it an indispensable tool for researchers studying lysosomal function. Its ability to selectively block CTSL activity allows for the detailed investigation of this enzyme's role in a multitude of cellular processes, from fundamental protein turnover and autophagy to its involvement in complex diseases like cancer and neurodegeneration. By utilizing the quantitative data and experimental protocols outlined in this guide, researchers can effectively employ **Z-FY-CHO** to advance our understanding of lysosomal biology and explore new therapeutic avenues.

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